2-Cyclohexylthiazol-5-amine
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Overview
Description
2-Cyclohexylthiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyl group at the 2-position and an amine group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isothiocyanate with α-bromoacetone in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylthiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-Cyclohexylthiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiazol-5-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or signal transduction pathways in cancer cells.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylthiazole: Exhibits significant antifungal and anti-inflammatory activities.
2-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness: 2-Cyclohexylthiazol-5-amine stands out due to its unique cyclohexyl substitution, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C9H14N2S |
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Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H14N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
InChI Key |
ZYCOTJYPTKNDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)N |
Origin of Product |
United States |
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